molecular formula C15H22NO6P B12946332 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid

2-(2-Phenylacetamido)-7-phosphonoheptanoic acid

Cat. No.: B12946332
M. Wt: 343.31 g/mol
InChI Key: FDQHCBNEKYIVHI-UHFFFAOYSA-N
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Description

2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is an organic compound that features both amide and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylacetamido)-7-phosphonoheptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is unique due to the presence of both amide and phosphonic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H22NO6P

Molecular Weight

343.31 g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]-7-phosphonoheptanoic acid

InChI

InChI=1S/C15H22NO6P/c17-14(11-12-7-3-1-4-8-12)16-13(15(18)19)9-5-2-6-10-23(20,21)22/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17)(H,18,19)(H2,20,21,22)

InChI Key

FDQHCBNEKYIVHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCCCCP(=O)(O)O)C(=O)O

Origin of Product

United States

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